

# Application Notes and Protocols for the MC4R Knockout Mouse Model

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## Compound of Interest

Compound Name: MC4

Cat. No.: B608876

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The Melanocortin-4 Receptor (**MC4R**) is a G-protein coupled receptor predominantly expressed in the hypothalamus, a critical brain region for regulating energy homeostasis. It plays a pivotal role in processing signals of satiety and energy expenditure. Loss-of-function mutations in the **MC4R** gene are the most common cause of monogenic obesity in humans. The **MC4R** knockout (KO) mouse model has emerged as an invaluable tool for studying the *in vivo* functions of this receptor, the pathophysiology of obesity, and for the preclinical evaluation of novel therapeutic agents.

These application notes provide a comprehensive overview of the development and characterization of the **MC4R** KO mouse model. Detailed protocols for key experimental procedures are included to facilitate the implementation of this model in research settings.

## Phenotypic Characteristics of the MC4R Knockout Mouse

Disruption of the **Mc4r** gene in mice leads to a distinct and robust phenotype characterized by:

- Obesity: **MC4R** KO mice develop mature-onset obesity, which is more pronounced when animals are fed a high-fat diet (HFD).[\[1\]](#)[\[2\]](#)

- Hyperphagia: A key feature of these mice is an increased food intake. This is driven by a failure to respond to satiety signals.
- Hyperinsulinemia and Hyperglycemia: **MC4R** KO mice often exhibit elevated levels of insulin and glucose in the blood, indicative of insulin resistance.
- Increased Body Fat Mass: The obesity in these animals is primarily due to an increase in adipose tissue mass.
- Accelerated Body Weight Gain: **MC4R** KO mice show a greater rate of weight gain compared to their wild-type (WT) littermates, a difference that is exacerbated by a high-fat diet.<sup>[1]</sup>

## Data Presentation: Phenotypic Summary

The following tables summarize the quantitative data on the key phenotypic characteristics of **MC4R** KO mice compared to wild-type controls on both standard chow and high-fat diets.

Table 1: Body Weight (grams) of Male **MC4R** KO and Wild-Type (WT) Mice

| Age (weeks) | Genotype | Chow Diet (Mean ± SD) | High-Fat Diet (60% kcal) (Mean ± SD) |
|-------------|----------|-----------------------|--------------------------------------|
| 8           | WT       | 22.5 ± 1.5            | 25.0 ± 2.0                           |
|             | MC4R KO  | 28.0 ± 2.0            | 35.0 ± 2.5                           |
| 12          | WT       | 25.0 ± 1.8            | 32.0 ± 2.5                           |
|             | MC4R KO  | 35.0 ± 2.5            | 48.0 ± 3.0                           |
| 16          | WT       | 27.0 ± 2.0            | 38.0 ± 3.0                           |
|             | MC4R KO  | 42.0 ± 3.0            | 55.0 ± 3.5                           |

Table 2: Daily Food Intake (grams) of Male **MC4R** KO and Wild-Type (WT) Mice

| Diet     | Genotype | Food Intake (Mean $\pm$ SD) |
|----------|----------|-----------------------------|
| Chow     | WT       | 3.5 $\pm$ 0.3               |
| MC4R KO  |          | 5.0 $\pm$ 0.4               |
| High-Fat | WT       | 2.8 $\pm$ 0.2               |
| MC4R KO  |          | 4.5 $\pm$ 0.3               |

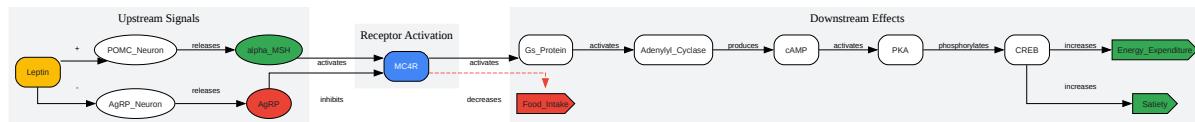
Table 3: Body Composition of 16-week-old Male **MC4R KO** and Wild-Type (WT) Mice on High-Fat Diet

| Parameter     | Genotype | Value (Mean $\pm$ SD) |
|---------------|----------|-----------------------|
| Body Fat %    | WT       | 25.0 $\pm$ 3.0        |
| MC4R KO       |          | 45.0 $\pm$ 4.0        |
| Lean Mass (g) | WT       | 20.0 $\pm$ 1.5        |
| MC4R KO       |          | 25.0 $\pm$ 2.0        |

## Signaling Pathways and Experimental Workflows

### MC4R Signaling Pathway

The **MC4R** signaling pathway is a central regulator of energy balance. The binding of agonists, such as  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), to **MC4R** activates a Gs-protein, leading to the production of cyclic AMP (cAMP) and the activation of downstream signaling cascades that promote satiety and increase energy expenditure. Conversely, the antagonist agouti-related peptide (AgRP) blocks **MC4R** activity, promoting food intake.

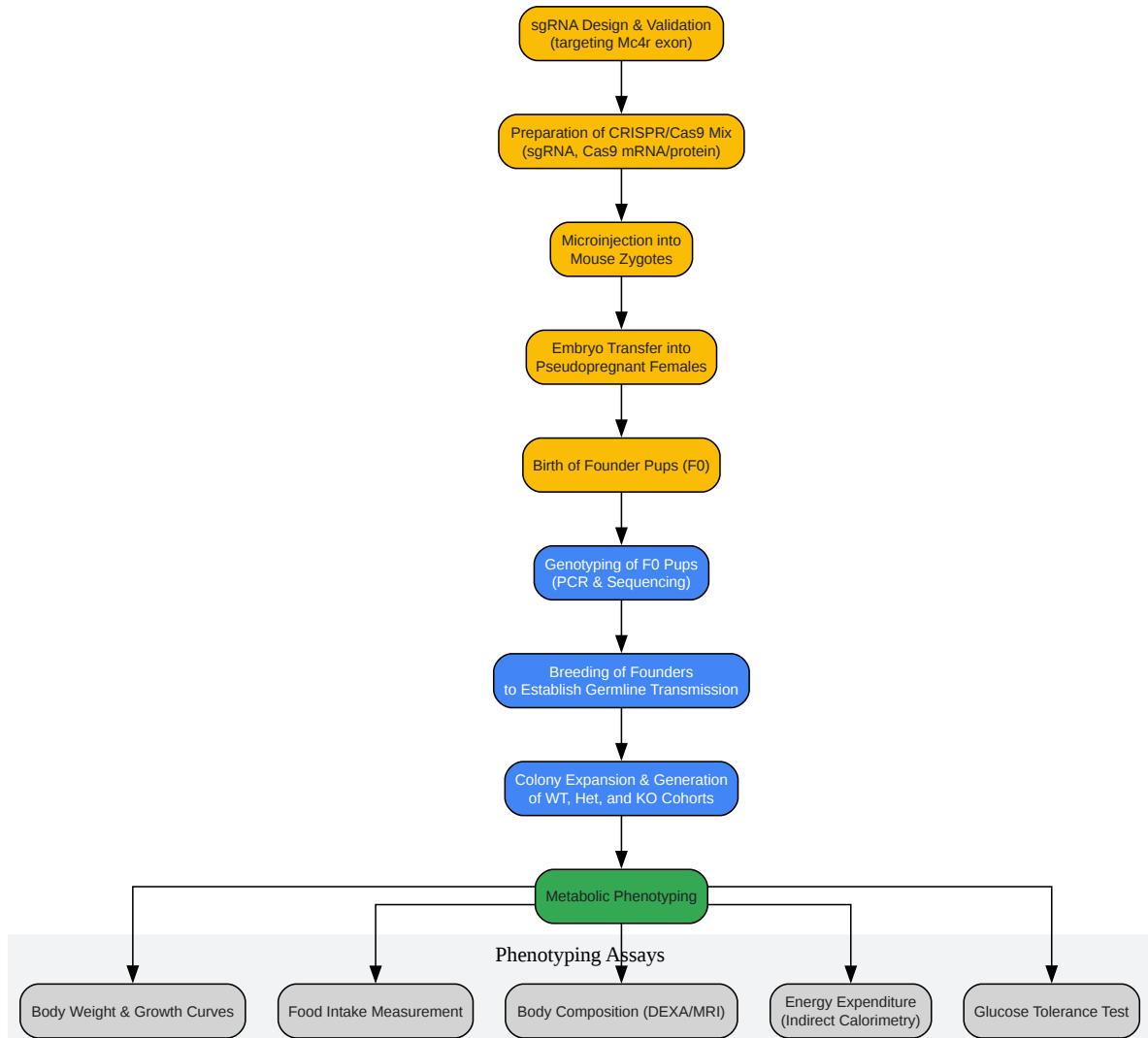


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Diagram of the **MC4R** signaling pathway.

## Experimental Workflow for MC4R Knockout Mouse Generation and Phenotyping

The generation and analysis of **MC4R** KO mice involves a multi-step process, from initial gene targeting to comprehensive metabolic phenotyping.

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## References

- 1. Characterization of the Hyperphagic Response to Dietary Fat in the MC4R Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food demand and meal size in mice with single or combined disruption of melanocortin type 3 and 4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
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